molecular formula C23H18F5N3O2 B4351766 1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351766
M. Wt: 463.4 g/mol
InChI Key: NHUCBFPFUNATOC-UHFFFAOYSA-N
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Description

1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C23H18F5N3O2 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.13191764 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F5N3O2/c1-13-20-16(23(26,27)28)11-17(15-8-9-18(33-22(24)25)19(10-15)32-2)29-21(20)31(30-13)12-14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUCBFPFUNATOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis processes. Key steps include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

  • Introduction of the benzyl group at the 1-position via alkylation.

  • Functionalization of the phenyl ring with difluoromethoxy and methoxy groups using electrophilic aromatic substitution.

Industrial Production Methods: Industrial production requires optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various reactions, including:

  • Oxidation: : Introduces additional functional groups, enhancing reactivity.

  • Reduction: : Converts specific functional groups to their corresponding reduced forms.

  • Substitution: : Involves replacing functional groups with different substituents.

Common Reagents and Conditions: Reagents such as palladium-catalyzed cross-coupling reagents, strong oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride are commonly employed. Reaction conditions often involve controlling temperature, pH, and solvent systems to achieve desired outcomes.

Major Products: Key products from these reactions include various derivatives with modified functional groups, offering different chemical and physical properties for specialized applications.

Scientific Research Applications

Biology: In biology, this compound aids in designing molecular probes and bioactive molecules for studying cellular processes, enabling advancements in understanding biological mechanisms.

Medicine: In medicinal chemistry, this compound exhibits potential as a scaffold for developing therapeutic agents targeting specific biochemical pathways, contributing to drug discovery and development.

Industry: Industrially, it is employed in creating specialty chemicals and advanced materials with unique properties, enhancing product performance in various sectors.

5. Mechanism of Action: The mechanism by which 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interacting with molecular targets such as enzymes and receptors. By binding to these targets, it influences biochemical pathways, modulating cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Other Compounds:

Similar Compounds

  • 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Shares structural similarities but lacks the benzyl and difluoromethoxy groups.

  • 1-Benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Similar core structure with different substituents on the phenyl ring.

  • 6-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the benzyl group and possesses different functional groups.

This article provides an in-depth understanding of 1-Benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-benzyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.